Bletilol B

Description

Properties

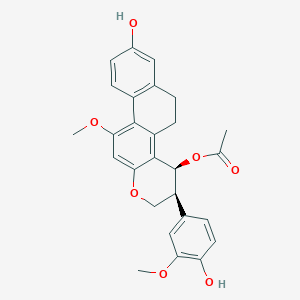

IUPAC Name |

[(3S,4S)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTMSPUGALRFKA-HRFSGMKKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Bletilol B from Bletilla striata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Bletilol B, a bibenzyl derivative found in the tubers of Bletilla striata. This document details the experimental protocols for the extraction and purification of this compound and related compounds, summarizes key quantitative data, and visualizes the isolation workflow and relevant biological signaling pathways.

Introduction to Bletilla striata and its Phytochemicals

Bletilla striata, commonly known as the hyacinth orchid or Baiji, is a terrestrial orchid that has been used for centuries in traditional Chinese medicine.[1] Its tubers are rich in a variety of bioactive compounds, which are responsible for its therapeutic properties, including hemostatic, anti-inflammatory, antibacterial, and wound-healing effects.[1][2] Phytochemical investigations have revealed that the major chemical constituents of B. striata are polysaccharides, bibenzyls, phenanthrenes, dihydrophenanthrenes, and other phenolic compounds.[1][3][4] this compound belongs to the bibenzyl class of compounds, which are known for their diverse pharmacological activities.[5]

Discovery of this compound

This compound was first reported as a natural product isolated from the tubers of Bletilla striata by Yamaki M., et al. in 1993.[6] In their work, which focused on the phytochemical analysis of this medicinal plant, they identified several new compounds, including this compound, which is a dihydrophenanthropyran.[6] The chemical formula for a related compound, bletlos B, was determined to be C27H26O7.[2] The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis.

Experimental Protocols

While the original 1993 publication by Yamaki et al. provides the foundational discovery, the following is a representative, detailed protocol for the isolation of this compound and other bibenzyl derivatives from Bletilla striata, synthesized from various studies on the phytochemicals of this plant.[7][8][9]

Plant Material and Extraction

-

Plant Material : Dried tubers of Bletilla striata are collected, authenticated, and pulverized into a coarse powder.

-

Extraction :

-

The powdered tubers (e.g., 10 kg) are extracted three times with 95% ethanol (e.g., 3 x 50 L) at room temperature, with each extraction lasting for 7 days.

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning :

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol.

-

The bibenzyl compounds, including this compound, are typically enriched in the ethyl acetate fraction.[10]

-

-

Column Chromatography (Initial Separation) :

-

The ethyl acetate-soluble fraction is subjected to column chromatography on a polyamide or silica gel column.[7]

-

A gradient elution is performed using a solvent system such as chloroform-methanol (e.g., from 100:0 to 0:100, v/v) to yield several primary fractions (Fr. 1-10).

-

Purification of this compound

The fractions containing the bibenzyl derivatives are further purified using a combination of chromatographic techniques:

-

Sephadex LH-20 Chromatography :

-

Selected fractions are applied to a Sephadex LH-20 column and eluted with methanol or a chloroform-methanol mixture (e.g., 1:1, v/v) to remove pigments and other impurities.

-

-

Octadecylsilyl (ODS) Chromatography :

-

Further separation is achieved on an ODS column using a stepwise gradient of methanol-water (e.g., from 10:90 to 100:0, v/v).

-

-

Preparative High-Performance Liquid Chromatography (RP-HPLC) :

-

Final purification to obtain this compound in high purity is performed on a preparative RP-HPLC system with a C18 column.

-

An isocratic or gradient elution with a mobile phase of acetonitrile-water or methanol-water is used. The eluent is monitored by a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).

-

Structural Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

-

Circular Dichroism (CD) Spectroscopy : Used to determine the absolute configuration of chiral centers in the molecule.

Data Presentation

Physicochemical and Spectroscopic Data for this compound and Related Compounds

| Property | Value/Description | Reference |

| Molecular Formula | C27H26O7 (for bletlos B) | [2] |

| Appearance | Amorphous powder | N/A |

| ¹H NMR | Characteristic signals for aromatic protons, methoxy groups, and protons of the dihydropyran ring. | N/A |

| ¹³C NMR | Resonances corresponding to the carbon skeleton of a dihydrophenanthropyran. | N/A |

| HRESIMS | Provides the exact mass for molecular formula determination. | N/A |

Biological Activity of Bibenzyls from Bletilla striata

| Compound/Fraction | Assay | Activity | IC50 Value | Reference |

| Bibenzyl Enantiomers (2a and 2b) | Anti-TNF-α | Inhibition of TNF-α-mediated cytotoxicity | 25.7 ± 2.3 µM and 21.7 ± 1.7 µM | [10] |

| Phenanthrene/Bibenzyl Trimer (5b) | Nitric Oxide (NO) Inhibition (in LPS-induced BV-2 cells) | Anti-inflammatory | 12.59 ± 0.40 µmol·L⁻¹ | [11] |

| Phenanthrene/Bibenzyl Trimer (6) | Nitric Oxide (NO) Inhibition (in LPS-induced BV-2 cells) | Anti-inflammatory | 15.59 ± 0.83 µmol·L⁻¹ | [11] |

| Atropisomeric Trimer (7b) | Nitric Oxide (NO) Inhibition (in LPS-induced BV-2 cells) | Anti-inflammatory | 0.78 µM | [12] |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

References

- 1. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive phytochemicals from the tubers of Bletilla striata Rchb.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]

- 7. Anti-Inflammatory Effect Fraction of Bletilla striata and Its Protective Effect on LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.skku.edu [pure.skku.edu]

- 9. [Chemical constituents from tuber of Bletilla striata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers with anti-inflammatory and PTP1B inhibitory activities from Bletilla striata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of Bletilol B in Bletilla striata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bletilol B, a complex stilbenoid found in the medicinal orchid Bletilla striata, exhibits significant therapeutic potential. Understanding its biosynthesis is crucial for biotechnological production and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating data from transcriptomic and metabolomic studies of Bletilla striata. While the complete pathway has not been fully elucidated, this document outlines the established upstream phenylpropanoid pathway, the formation of the core bibenzyl structure, and the proposed tailoring reactions leading to this compound. Detailed experimental protocols from key studies and quantitative gene expression data are presented to facilitate further research in this area.

Introduction

Bletilla striata (Thunb.) Rchb.f., commonly known as the Chinese ground orchid, is a perennial herb valued in traditional medicine for its diverse pharmacological activities. Its tubers are a rich source of bioactive secondary metabolites, including polysaccharides, phenanthrenes, and bibenzyls. This compound, a natural compound isolated from Bletilla striata, belongs to a class of complex stilbenoids. Its intricate structure, featuring a naphtho[2,1-f]chromene core, suggests a sophisticated biosynthetic origin derived from the phenylpropanoid pathway. This guide synthesizes current knowledge to propose a putative biosynthetic pathway for this compound and provides the technical details necessary for its further investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

-

Upstream Phenylpropanoid Pathway: Formation of the primary precursor, p-Coumaroyl-CoA, from L-phenylalanine.

-

Bibenzyl Core Formation: Synthesis of the bibenzyl scaffold through the action of Bibenzyl Synthase (BBS).

-

Tailoring Reactions: A series of modifications including reduction, hydroxylation, methylation, cyclization, and acetylation to yield the final this compound structure.

Stage 1: Phenylpropanoid Pathway

This foundational pathway provides the essential C6-C3 building blocks for a vast array of plant natural products. In Bletilla striata, genes encoding the key enzymes of this pathway have been identified through transcriptome analysis[1][2][3].

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce Cinnamic acid .

-

Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-Coumaric acid .

-

p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to yield p-Coumaroyl-CoA .

Stage 2: Formation of the Bibenzyl Core

The characteristic C6-C2-C6 structure of bibenzyls is formed by a type III polyketide synthase, Bibenzyl Synthase (BBS) . A key precursor for many bibenzyls in orchids is dihydro-m-coumaroyl-CoA[4]. This suggests the involvement of a reductase to convert p-Coumaroyl-CoA to a dihydro form and subsequent hydroxylation at the meta position, although the exact sequence is not confirmed. BBS catalyzes the condensation of a starter CoA-ester with three molecules of malonyl-CoA, followed by cyclization and aromatization to produce the bibenzyl core. A bibenzyl synthase was first isolated and purified from Bletilla striata[5].

Stage 3: Putative Tailoring Reactions for this compound

The conversion of a simple bibenzyl scaffold into the complex structure of this compound requires a series of tailoring reactions. While the specific enzymes have not been characterized for this compound, we can propose a logical sequence based on the final structure and known enzymatic reactions in plant secondary metabolism.

-

Reduction: The double bond in the C2 bridge is reduced.

-

Hydroxylation & Methoxylation: A series of hydroxylation events, likely catalyzed by Cytochrome P450 enzymes (P450s), and subsequent methylation by O-methyltransferases (OMTs) establish the specific substitution pattern on the aromatic rings.

-

Oxidative Coupling/Cyclization: The formation of the rigid naphtho[2,1-f]chromene ring system is likely the result of an intramolecular oxidative coupling reaction, a step often catalyzed by laccase-like enzymes or peroxidases.

-

Acetylation: The final step is the addition of an acetyl group to a hydroxyl function, catalyzed by an acetyltransferase .

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Bioinformatic Analysis of Trans-cinnamate 4-monooxygenase Gene C4H in Bletilla striata | Semantic Scholar [semanticscholar.org]

- 3. Resequencing and Functional Analysis Revealed That BsDFR4 Could Cause the Formation of Different Flower Colors in Bletilla striata (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Bletilol B's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bletilol B, a phenanthrene compound isolated from the medicinal plant Bletilla striata, presents a promising area of research for novel therapeutic agents. This technical guide outlines a comprehensive in silico approach to predict the mechanism of action of this compound, with a focus on its potential anti-inflammatory and anti-fibrotic properties. By leveraging network pharmacology and molecular docking techniques, this document provides a detailed workflow for identifying putative molecular targets and elucidating the complex signaling pathways through which this compound may exert its effects. The methodologies and predicted pathways detailed herein offer a foundational framework for guiding future experimental validation and accelerating the drug development process for this natural compound.

Introduction

Bletilla striata has a long history in traditional medicine, with modern research indicating a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects[1][2][3]. This compound is one of the key chemical constituents of this plant[1][2][4]. The elucidation of its precise mechanism of action is crucial for its development as a therapeutic agent. In silico methods provide a powerful and efficient approach to predict drug-target interactions and downstream biological effects, significantly reducing the time and cost associated with traditional drug discovery pipelines[5]. This guide details a systematic in silico workflow to hypothesize the mechanism of action of this compound.

In Silico Methodologies for Mechanism of Action Prediction

A multi-faceted in silico approach, centered around network pharmacology, can be employed to predict the mechanism of action of this compound. This methodology involves the identification of potential drug targets, the construction of drug-target-disease networks, and the analysis of associated biological pathways[5][6][7].

Experimental Protocol: Network Pharmacology Workflow

The following protocol outlines the key steps in a network pharmacology-based investigation of this compound's mechanism of action.

-

Compound Target Prediction:

-

Objective: To identify putative protein targets of this compound.

-

Method: The chemical structure of this compound is used as a query in multiple target prediction databases such as SwissTargetPrediction, Super-PRED, and PharmMapper. These tools utilize a combination of ligand-based and structure-based approaches to predict targets based on chemical similarity to known ligands and docking simulations against a library of protein structures.

-

Data Integration: A list of predicted targets is compiled from the different databases, and redundant entries are removed.

-

-

Disease-Associated Gene Identification:

-

Objective: To gather genes known to be associated with relevant disease states, such as inflammation and fibrosis.

-

Method: Disease-specific gene databases like GeneCards, OMIM, and DisGeNET are queried using keywords such as "inflammation," "fibrosis," "pulmonary fibrosis," and "inflammatory bowel disease."

-

-

Construction of Protein-Protein Interaction (PPI) Network:

-

Objective: To understand the functional relationships between the predicted targets of this compound.

-

Method: The list of putative this compound targets is submitted to the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database to construct a PPI network. The interactions are based on experimental evidence, co-expression, and text mining.

-

-

Pathway and Functional Enrichment Analysis:

-

Objective: To identify the biological pathways and functions that are significantly enriched with the predicted targets.

-

Method: The list of predicted targets is analyzed using the Database for Annotation, Visualization and Integrated Discovery (DAVID) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database. Gene Ontology (GO) analysis is performed to identify enriched biological processes, molecular functions, and cellular components.

-

-

Molecular Docking Simulation:

-

Objective: To validate the predicted interactions between this compound and its key putative targets.

-

Method: The 3D structure of this compound is docked into the binding sites of key target proteins (e.g., PIK3CA, AKT1) using software such as AutoDock Vina or Glide. The binding affinity and interaction modes are analyzed to assess the plausibility of the interaction.

-

Predicted Targets and Pathways for this compound

Based on network pharmacology studies of Bletilla striata and its chemical constituents, several key targets and pathways are predicted to be modulated by this compound[5][6][7].

Predicted Molecular Targets

The following table summarizes the putative molecular targets of this compound, identified through the analysis of related compounds from Bletilla striata.

| Target Class | Predicted Targets | Potential Role |

| Kinases | PIK3CA, AKT1, mTOR, MAPK1, MAPK3 | Cell survival, proliferation, inflammation, fibrosis |

| Growth Factor Receptors | EGFR | Cell proliferation, inflammation |

| Transcription Factors | STAT3, JUN | Inflammation, immune response |

| Enzymes | NOS3 | Inflammation, vascular function |

| Apoptosis Regulators | CASP3 | Programmed cell death |

| G-protein Coupled Receptors | DRD2, GRM2 | Neurotransmission, inflammation |

Predicted Signaling Pathways

The primary signaling pathway predicted to be modulated by this compound, based on the analysis of its putative targets, is the PI3K/Akt signaling pathway . This pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and metabolism, and is frequently implicated in inflammation and fibrosis[5].

Visualization of Predicted Mechanisms

Experimental Workflow

References

- 1. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The potential mechanism of Bletilla striata in the treatment of ulcerative colitis determined through network pharmacology, molecular docking, and in vivo experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Biological Mechanism ofBletilla striata on Neuropsychia...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

Preliminary cytotoxicity screening of Bletilol B

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of a Novel Compound

Introduction

In the initial phases of drug discovery and development, the preliminary cytotoxicity screening of a novel compound is a critical step to assess its potential as a therapeutic agent. This guide provides a comprehensive overview of the essential experimental protocols, data interpretation, and visualization of key cellular processes involved in determining the cytotoxic effects of a new chemical entity. The following sections detail the methodologies for evaluating cell viability, and investigating the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest.

Experimental Protocols

Cell Viability Assays

To determine the cytotoxic potential of a test compound, its effect on the viability and proliferation of cancer cell lines is evaluated. Two common and reliable methods for this are the MTT and SRB assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is then determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[2]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the wells five times with slow-running tap water to remove the TCA.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Caption: General workflow for in vitro cytotoxicity assays.

Data Presentation

The results of the cytotoxicity screening are typically summarized in a table format for easy comparison of the compound's potency across different cell lines and time points.

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| Cancer Cell Line A | 24 | 45.2 ± 3.1 |

| 48 | 25.8 ± 2.5 | |

| 72 | 12.1 ± 1.8 | |

| Cancer Cell Line B | 24 | 68.7 ± 5.4 |

| 48 | 42.3 ± 4.1 | |

| 72 | 28.9 ± 3.3 | |

| Normal Cell Line C | 72 | > 100 |

Investigation of the Mechanism of Action

Apoptosis Analysis

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. The induction of apoptosis can be assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations are identified as:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Analysis

Cytotoxic compounds can exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The cell cycle phases are distinguished based on DNA content:

-

G0/G1 phase: 2n DNA content

-

S phase: between 2n and 4n DNA content

-

G2/M phase: 4n DNA content

-

Caption: The phases of the cell cycle and key checkpoints.

Data Presentation for Mechanistic Studies

The data from apoptosis and cell cycle analysis can be presented in tables to quantify the effects of the test compound.

Apoptosis Data:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |

| Compound X (IC50) | 40.2 ± 3.8 | 35.7 ± 3.1 | 24.1 ± 2.9 |

Cell Cycle Data:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 60.5 ± 4.1 | 25.3 ± 2.8 | 14.2 ± 1.9 |

| Compound X (IC50) | 20.1 ± 2.5 | 15.8 ± 2.1 | 64.1 ± 5.3 |

Conclusion

The preliminary cytotoxicity screening of a novel compound is a multifaceted process that provides crucial information about its potential as an anticancer agent. By employing a systematic approach that includes robust cell viability assays and detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can effectively identify promising lead compounds for further development. The clear presentation of quantitative data and visualization of complex biological pathways are essential for the interpretation and communication of these findings within the drug development community.

References

An In-depth Technical Guide to the Interaction of Bletilol B with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilol B is a natural polyphenolic compound isolated from the tubers of Bletilla striata, a plant with a long history of use in traditional medicine.[1][2][3][4][5] Its chemical structure, characterized by a bibenzyl core linked to a phenanthrene moiety, suggests a potential for interaction with biological membranes, a critical aspect in determining a compound's pharmacokinetic and pharmacodynamic properties. Understanding how this compound interacts with cellular membranes is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the putative interactions of this compound with cellular membranes. Due to the limited direct research on this compound's membrane interactions, this guide draws upon studies of its constituent chemical classes—bibenzyls and phenanthrenes—to build a predictive model of its behavior. We present detailed experimental protocols for key analytical techniques and visualize potential mechanisms and workflows to facilitate further research in this area.

Physicochemical Properties of this compound

This compound is a moderately lipophilic molecule, a characteristic that suggests it may readily partition into the hydrophobic core of cellular membranes.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₆O₇ | [5] |

| Molecular Weight | 462.49 g/mol | [1][5] |

| CAS Number | 147235-17-4 | [1][3][4][5] |

| Source | Bletilla striata | [1][2][3][4][5] |

Interaction with Cellular Membranes: A Putative Model

Based on its structure and studies of related compounds, this compound is hypothesized to interact with cellular membranes in a multi-faceted manner. The planar phenanthrene portion may intercalate between the acyl chains of phospholipids, while the more flexible bibenzyl component could reside closer to the polar headgroup region.

Effects on Membrane Physical Properties

The insertion of this compound into the lipid bilayer is predicted to alter several key physical properties of the membrane. These changes can, in turn, affect the function of membrane-embedded proteins and cellular signaling processes.

| Membrane Property | Predicted Effect of this compound | Putative Mechanism |

| Membrane Fluidity | Decrease | The rigid phenanthrene ring system may restrict the motion of phospholipid acyl chains. |

| Membrane Thickness | Increase | Intercalation of the bulky molecule could increase the distance between the lipid headgroups. |

| Phase Transition Temperature (Tm) | Increase | Stabilization of the gel phase by restricting lipid movement. |

| Membrane Permeability | Decrease | Increased packing density of lipids could hinder the passive diffusion of small molecules. |

| Membrane Potential | Depolarization | Alteration of ion channel function or direct effects on the lipid dipole potential. |

This table is predictive and based on the known effects of phenanthrene and bibenzyl derivatives on model membranes.

References

Bletilol B in Bletilla striata: A Technical Guide to Its Natural Abundance, Yield, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilla striata, commonly known as the Chinese ground orchid, is a terrestrial orchid with a long history of use in traditional medicine. Its tubers, in particular, are rich in a variety of bioactive compounds. Among these is Bletilol B, a bibenzyl derivative that has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural abundance and yield of this compound from Bletilla striata, detailed experimental protocols for its quantification and isolation, and an exploration of its potential signaling pathways.

Natural Abundance and Yield of this compound

This compound exists in Bletilla striata primarily in its glycosidic form, militarine, which is chemically identified as bis(4-(β-D-pyranoglucose oxygen)benzyl)-2-isobutylmalate. The aglycone, this compound, can be obtained through the hydrolysis of militarine. Quantitative data primarily focuses on the measurement of militarine content.

Table 1: Natural Abundance and Yield of Militarine in Bletilla striata

| Plant Part | Method of Quantification | Reported Content/Yield of Militarine | Reference(s) |

| Rhizomes | High-Performance Liquid Chromatography (HPLC) | 1.45% - 3.32% (of dry weight) | [1] |

| Flowers (Peak Stage) | Liquid Chromatography-Mass Spectrometry (LC-MS) | 37.28 mg/g (of dry weight) | [2] |

| Suspension Cell Culture | High-Performance Liquid Chromatography (HPLC) | Up to 33.06 mg/g (of dry cell weight) | [3][4] |

Experimental Protocols

Quantification of Militarine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantitative analysis of militarine in Bletilla striata samples.[1]

Instrumentation and Conditions:

-

HPLC System: Waters 2695-2489 High-Performance Liquid Chromatography instrument or equivalent.[5]

-

Column: Symmetry C18, 5 µm, 4.6 x 250 mm, with a C18 guard column.[1][5]

-

Mobile Phase: Acetonitrile and water (37:63, v/v).[1]

-

Flow Rate: 0.8 mL/min.[5]

-

Detection Wavelength: 244 nm.[1]

-

Column Temperature: Maintained at 25°C.[5]

-

Injection Volume: 10 µL.[5]

Sample Preparation:

-

Standard Solution: Accurately weigh a reference standard of militarine and dissolve it in methanol to prepare a stock solution of known concentration.

-

Sample Solution:

-

Take a known weight of powdered, dried Bletilla striata material (e.g., rhizome).

-

Add a measured volume of 70% methanol.

-

Extract the sample using ultrasonication or reflux extraction for a defined period.

-

Cool the extract and filter it through a 0.45 µm membrane filter before injection into the HPLC system.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and generate a calibration curve.

-

Inject the sample solution.

-

Identify the militarine peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of militarine in the sample by comparing the peak area with the calibration curve.

Isolation of Militarine and Hydrolysis to this compound (Conceptual Protocol)

Diagram 1: Experimental Workflow for this compound Isolation

Caption: A conceptual workflow for the isolation of this compound from Bletilla striata tubers.

Protocol Steps:

-

Extraction: Powdered, dried tubers of Bletilla striata are extracted with 70% ethanol at room temperature or under reflux. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Militarine is expected to be enriched in the more polar fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the components.

-

Purification: Fractions containing militarine are identified by thin-layer chromatography (TLC) or analytical HPLC. These fractions are then pooled and subjected to further purification using preparative HPLC to obtain pure militarine.

-

Hydrolysis: The isolated militarine is subjected to acid hydrolysis (e.g., with dilute HCl) or enzymatic hydrolysis to cleave the glycosidic bonds, yielding this compound.

-

Isolation of this compound: The reaction mixture is then neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is concentrated, and the resulting residue is purified by chromatography to yield pure this compound.

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Signaling Pathways of this compound

The specific signaling pathways modulated by this compound have not yet been extensively elucidated in the scientific literature. However, based on the known anti-inflammatory and antioxidant properties of bibenzyl compounds from medicinal plants, potential pathways can be hypothesized.

Potential Anti-inflammatory Signaling Pathways

Many natural compounds with anti-inflammatory activity exert their effects by modulating key signaling pathways involved in the inflammatory response.

Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway for this compound

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

It is plausible that this compound may inhibit the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of inflammation. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inflammatory enzymes (e.g., iNOS, COX-2).

Potential Antioxidant Signaling Pathways

The antioxidant activity of phenolic compounds like this compound often involves the modulation of cellular antioxidant defense systems.

Diagram 3: Hypothesized Antioxidant Signaling Pathway for this compound

References

- 1. [Determination of militarine in Rhizoma Bletillae by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of different flowering stages on secondary metabolites in Bletilla striata flowers analyzed by GC-MS and LC-MS [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Integrated transcriptomics and metabolomics provide insights into the biosynthesis of militarine in the cell suspension culture system of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Characterization of Bletilol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of Bletilol B, a natural product isolated from Bletilla striata. Due to the unavailability of the full text of the primary literature, this guide presents a summary of known information, standardized experimental protocols, and insights into the potential biological activities of structurally related compounds.

This compound, a dihydro-dibenzoxepin derivative, was first isolated from the tubers of Bletilla striata (Thunb.) Rchb.f. Its molecular formula is C₂₇H₂₆O₇, and its CAS number is 147235-17-4. The definitive spectroscopic data for this compound were reported by Yamaki et al. in Phytochemistry (1993), 32(2), 427-430. While the specific data from this publication could not be directly accessed for this guide, the following sections provide structured tables for the expected data and detailed experimental protocols typical for the characterization of such compounds.

Spectroscopic Data for this compound Characterization

The following tables are structured to present the key spectroscopic data required for the unequivocal identification of this compound. The definitive data can be found in the primary literature cited above.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data reported in Phytochemistry 1993, 32(2), 427-30 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data reported in Phytochemistry 1993, 32(2), 427-30 |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| Data reported in Phytochemistry 1993, 32(2), 427-30 |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic characterization of natural products like this compound from Bletilla striata.

2.1. Extraction and Isolation

-

Plant Material: Dried and powdered tubers of Bletilla striata are used as the starting material.

-

Extraction: The powdered material is typically extracted exhaustively with a solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are subjected to various chromatographic techniques to isolate individual compounds. These techniques may include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Effective for separating phenolic compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Used for the final purification of compounds.

-

2.2. NMR Spectroscopy

-

Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments is typically employed for complete structural elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

2.3. Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of moderately polar natural products like this compound. Both positive and negative ion modes are typically used.

-

Data Acquisition:

-

Full Scan MS: To determine the molecular weight and elemental composition of the compound from the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).

-

Tandem MS (MS/MS): The molecular ion is fragmented to produce a characteristic fragmentation pattern, which provides valuable structural information.

-

Biological Activity and Signaling Pathways of Related Compounds

While specific signaling pathways for this compound are not yet elucidated, numerous studies on other bibenzyl and phenanthrene derivatives isolated from Bletilla striata have revealed significant biological activities, including anti-inflammatory and anti-cancer effects.[1][2] These activities are often mediated through the modulation of key cellular signaling pathways.

For instance, some phenanthrene derivatives from Bletilla striata have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] In the context of cancer, other compounds from this plant have been found to induce apoptosis and inhibit cell proliferation and migration by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways.[2]

Diagram of a Representative Signaling Pathway Modulated by Bletilla striata Compounds

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of natural products.

References

Bletilol B: A Technical Guide to Its Physicochemical Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilol B, a natural compound isolated from Bletilla striata, has garnered interest within the scientific community for its potential therapeutic applications.[1][2] As with any promising natural product, a thorough understanding of its physicochemical properties is paramount for successful drug development. These properties govern a molecule's behavior from formulation to its interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound and outlines detailed experimental protocols for the determination of key drug development parameters. Furthermore, it explores potential signaling pathways that may be modulated by this compound, based on the known activities of similar phenolic compounds.

Physicochemical Properties of this compound

A summary of the currently available physicochemical data for this compound is presented in Table 1. While fundamental identifiers are known, critical experimental data such as solubility in various solvents, melting point, and pKa are not yet publicly available. The subsequent sections provide detailed methodologies for determining these essential parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆O₇ | [1] |

| Molecular Weight | 462.49 g/mol | [1] |

| CAS Number | 147235-17-4 | [1] |

| Appearance | Solid (presumed) | Inferred from supplier data |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available |

Experimental Protocols for Physicochemical Characterization

To facilitate further research and development of this compound, the following sections detail standardized experimental protocols for determining its key physicochemical properties.

Determination of Aqueous and Solvent Solubility

Principle: The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3] This method involves creating a saturated solution of the compound and then quantifying its concentration.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed glass vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

-

-

Quantification:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Melting Point Determination

Principle: The melting point is a critical parameter for assessing the purity of a crystalline solid. It is determined by heating the substance and observing the temperature range over which it transitions from a solid to a liquid.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).

-

-

Data Reporting:

-

Report the melting point as a range from the onset to the completion of melting.

-

Workflow for Melting Point Determination:

Caption: Standard workflow for melting point determination.

pKa Determination

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like this compound, the pKa values of the hydroxyl groups are crucial for understanding its ionization state at physiological pH, which affects its solubility, permeability, and target binding. Spectrophotometric or potentiometric titration are common methods for pKa determination.

Experimental Protocol (Spectrophotometric Method):

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant amount of the this compound stock solution to each buffer solution to create a series of solutions with varying pH but constant total drug concentration.

-

-

UV-Vis Spectroscopy:

-

Measure the UV-Vis absorbance spectrum of each solution. Phenolic compounds often exhibit a pH-dependent shift in their absorbance spectrum as the hydroxyl groups ionize.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Workflow for Spectrophotometric pKa Determination:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Potential Signaling Pathways of this compound

While specific signaling pathways for this compound have not been elucidated, its classification as a phenolic compound allows for informed hypotheses based on the known biological activities of similar natural products, which frequently exhibit anti-inflammatory and antioxidant effects.

Hypothesized Anti-Inflammatory Signaling Pathway

Many natural phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: In response to inflammatory stimuli (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound may potentially inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

MAPK Pathway: The MAPK family, including ERK, p38, and JNK, is another critical regulator of inflammation. Inflammatory stimuli activate these kinases, which in turn can activate transcription factors that promote the expression of inflammatory mediators. This compound might exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Bletilol B as a Potential Anti-Inflammatory Agent

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. Bletilol B, a compound of interest, has been investigated for its potential to modulate inflammatory responses. This document provides a detailed overview of the in vitro methodologies to characterize the anti-inflammatory properties of this compound, with a focus on its effects on key signaling pathways and the production of inflammatory mediators. While specific data for this compound is not available in the public domain, this document serves as a comprehensive framework for its evaluation, based on established protocols for assessing anti-inflammatory compounds.

Data Presentation

The following tables represent hypothetical data for a compound like this compound, illustrating how to structure and present quantitative results from in vitro anti-inflammatory assays.

Table 1: Effect of this compound on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% Inhibition) | TNF-α Secretion (% Inhibition) | IL-6 Secretion (% Inhibition) | IL-1β Secretion (% Inhibition) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 | 8.9 ± 1.2 |

| 5 | 35.8 ± 4.5 | 31.5 ± 3.8 | 28.9 ± 3.1 | 25.4 ± 2.7 |

| 10 | 62.4 ± 6.8 | 58.7 ± 5.9 | 55.3 ± 5.1 | 51.6 ± 4.8 |

| 25 | 85.1 ± 9.2 | 81.3 ± 8.5 | 78.6 ± 7.9 | 75.2 ± 7.1 |

| IC₅₀ (µM) | 8.5 | 9.1 | 9.8 | 10.5 |

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves.

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Proteins in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | iNOS Protein Expression (% of Control) | COX-2 Protein Expression (% of Control) |

| 1 | 88.3 ± 7.5 | 90.1 ± 8.2 |

| 5 | 65.1 ± 5.9 | 68.4 ± 6.3 |

| 10 | 38.9 ± 4.1 | 42.7 ± 4.5 |

| 25 | 14.2 ± 2.5 | 18.9 ± 2.9 |

Data are presented as mean ± standard deviation (n=3) relative to the LPS-stimulated control group.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

-

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic concentrations of this compound.

-

Procedure:

-

After treatment with this compound for 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

3. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the production of NO, a key inflammatory mediator.

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate NO concentration using a sodium nitrite standard curve.

-

4. Cytokine Measurement (ELISA)

-

Objective: To quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., R&D Systems, eBioscience).

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and samples to the wells.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

5. Western Blot Analysis

-

Objective: To analyze the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., iNOS, COX-2, p65, IκBα, p38, ERK, JNK).

-

Procedure:

-

After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Application Notes and Protocols for Determining the Anti-Cancer Activity of Bletilol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilol B is a natural compound with potential anti-cancer properties. These application notes provide a comprehensive guide for researchers to evaluate the anti-cancer efficacy of this compound using a panel of established cell-based assays. The protocols detailed herein are designed to assess the compound's effects on cancer cell viability, apoptosis, cell cycle progression, and cell migration. As this compound is a derivative of compounds known to modulate key cancer signaling pathways, this guide also provides context for investigating its mechanism of action. The information presented is intended to be a foundational resource for pre-clinical drug development and cancer research.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Protocol

-

Cell Seeding:

-

Culture cancer cells of interest in appropriate media until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh media to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

| This compound (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |

| 0 (Control) | 1.25 ± 0.08 | 100 | 1.52 ± 0.11 | 100 | 1.89 ± 0.15 | 100 |

| 0.1 | 1.21 ± 0.07 | 96.8 | 1.45 ± 0.10 | 95.4 | 1.75 ± 0.13 | 92.6 |

| 1 | 1.10 ± 0.09 | 88.0 | 1.20 ± 0.09 | 78.9 | 1.35 ± 0.11 | 71.4 |

| 10 | 0.85 ± 0.06 | 68.0 | 0.78 ± 0.05 | 51.3 | 0.65 ± 0.04 | 34.4 |

| 50 | 0.55 ± 0.04 | 44.0 | 0.41 ± 0.03 | 27.0 | 0.32 ± 0.02 | 16.9 |

| 100 | 0.30 ± 0.02 | 24.0 | 0.22 ± 0.02 | 14.5 | 0.18 ± 0.01 | 9.5 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀ values determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

-

Gate the cell population to exclude debris.

-

Analyze the distribution of cells into four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Live cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells

-

-

Data Presentation

| Treatment | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.9 |

| This compound (IC₅₀) | 60.5 ± 3.5 | 25.8 ± 2.2 | 10.2 ± 1.5 | 3.5 ± 0.8 | 36.0 ± 3.7 |

| This compound (2x IC₅₀) | 35.1 ± 4.2 | 40.1 ± 3.8 | 18.5 ± 2.1 | 6.3 ± 1.1 | 58.6 ± 5.9 |

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if this compound induces cell cycle arrest at specific phases.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

-

Cell Fixation and Staining:

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Measure the DNA content based on the intensity of PI fluorescence.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 |

| This compound (IC₅₀) | 50.2 ± 2.5 | 15.8 ± 1.2 | 34.0 ± 2.8 |

| This compound (2x IC₅₀) | 38.7 ± 3.3 | 10.5 ± 0.9 | 50.8 ± 4.1 |

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory potential of cancer cells.

Experimental Protocol

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Wound:

-

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

-

-

Compound Treatment and Imaging:

-

Add fresh media containing sub-lethal concentrations of this compound (e.g., concentrations below the IC₅₀) to the wells.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate and capture images of the same field at regular intervals (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Data Presentation

| Treatment | Wound Closure (%) - 12h | Wound Closure (%) - 24h | Wound Closure (%) - 48h |

| Control | 35.6 ± 4.1 | 70.2 ± 5.5 | 98.5 ± 1.5 |

| This compound (0.1x IC₅₀) | 25.1 ± 3.2 | 50.8 ± 4.8 | 75.3 ± 6.1 |

| This compound (0.5x IC₅₀) | 15.8 ± 2.5 | 30.4 ± 3.9 | 45.7 ± 4.5 |

Visualizations

Caption: Experimental workflow for assessing the anti-cancer activity of this compound.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Logical relationship of this compound's cellular effects to its anti-cancer activity.

Bletilol B: Application and Protocols in Cell Signaling Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bletilol B is a dihydrophenanthrene, a class of natural compounds isolated from the tubers of orchids such as Bletilla striata and Pleione bulbocodioides. While research into the specific applications of this compound as a molecular probe is in its early stages, the broader class of phenanthrenes and dihydrophenanthrenes from these plants has demonstrated a range of biological activities. These activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects, suggest that this compound and related compounds have the potential to be valuable tools for investigating various cell signaling pathways.

This document provides an overview of the known biological activities of compounds structurally related to this compound and offers generalized protocols for how a novel natural product like this compound could be investigated as a molecular probe in cell signaling studies.

Quantitative Data on Related Compounds from Bletilla striata

While specific quantitative data for this compound as a molecular probe is not yet available in the scientific literature, studies on other phenanthrene and dihydrophenanthrene derivatives isolated from Bletilla striata provide context for their potential potency and areas of biological activity. The following table summarizes some of these findings.

| Compound Class/Name | Assay | Target/Cell Line | IC50 Value (µM) |

| Dimeric 9,10-dihydrophenanthrenes | Cytotoxicity Assay | HL-60 (Human promyelocytic leukemia) | 2.56 - 8.67 |

| A549 (Human lung carcinoma) | 2.56 - 8.67 | ||

| Phenanthrene & Bibenzyl Derivatives | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 5.0 - 19.0 |

| Cytotoxicity Assay | HCT-116 (Human colon cancer) | 1.4 - 8.3 | |

| HepG2 (Human liver cancer) | 1.4 - 8.3 | ||

| BGC-823 (Human gastric cancer) | 1.4 - 8.3 | ||

| A549 (Human lung carcinoma) | 1.4 - 8.3 | ||

| U251 (Human glioblastoma) | 1.4 - 8.3 | ||

| Atropisomeric Trimers | PTP1B Inhibition Assay | Recombinant PTP1B enzyme | 3.43 - 12.30 |

Potential Signaling Pathways for Investigation

Based on the observed biological activities of related compounds, this compound could potentially modulate several key signaling pathways. The diagram below illustrates a hypothetical workflow for identifying the cellular targets and signaling pathways affected by a novel compound like this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound as a molecular probe in cell signaling studies.

Protocol 1: Determination of IC50 by MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target cell line (e.g., A549, HL-60)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is to assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

This compound

-

Target cell line

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at the desired concentration (e.g., near the IC50 value) for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

The diagram below illustrates a simplified representation of a kinase signaling cascade that could be investigated using Western blotting.

Conclusion

This compound is a natural product with potential for development as a molecular probe in cell signaling research. While direct studies on its use as a probe are currently lacking, the biological activities of related compounds from Bletilla striata suggest that it may modulate key cellular processes such as proliferation, inflammation, and survival. The protocols and workflows outlined in this document provide a foundational approach for researchers to begin characterizing the effects of this compound and similar novel compounds on cellular signaling pathways. Further research is necessary to identify its specific molecular targets and to fully elucidate its mechanism of action.

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Bletilol B

Audience: Researchers, scientists, and drug development professionals.